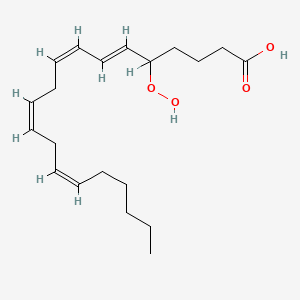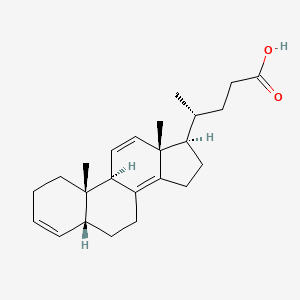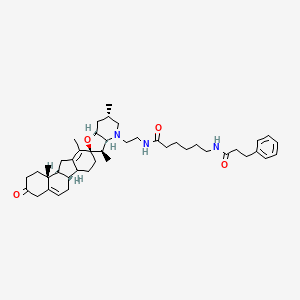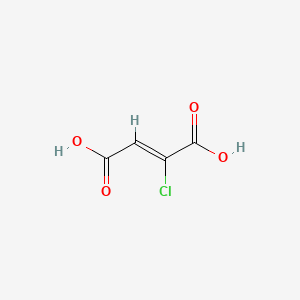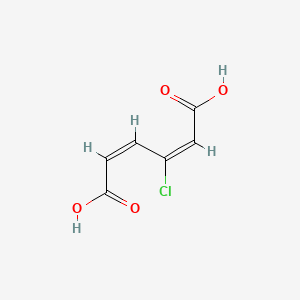
3-Chloro-cis,cis-muconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-cis,cis-muconic acid is a 3-chloromuconic acid that is cis,cis-muconic acid substituted by a chloro substituent at position 3. It derives from a cis,cis-muconic acid. It is a conjugate acid of a 3-chloro-cis,cis-muconate(2-).
Aplicaciones Científicas De Investigación
Biodegradation and Enzymatic Studies
- Muconate Cycloisomerase Activity: An enzyme named muconate cycloisomerase II, identified in Pseudomonas sp. B13, is involved in the cycloisomerization of 2- and 3-chloro-cis,cis-muconic acid, converting them into other compounds like maleoylacetic acid. This is significant for understanding the biodegradation of halogenated aromatic compounds (Schmidt & Knackmuss, 1980).
- Catabolic Pathway Exploration: A study on Pseudomonas stutzeri revealed the formation of 3-Chloropyrocatechol as a result of the oxidation of 2-chlorobenzoate, with 2-chloro-cis,cis-muconic acid being a product of this oxidation. This contributes to understanding the degradation pathways of chlorinated aromatic compounds (Kozlovsky & Kunc, 2008).
Polymer Synthesis and Material Science
- Renewable Unsaturated Polyesters: Research demonstrates that cis,cis-muconic acid, derived biologically from sugars and lignin-derived aromatic compounds, can be incorporated into polyesters. This is significant in the synthesis of unsaturated polyester resins and impacts the properties of these materials (Rorrer et al., 2016).
- Conversion to Bio-Adipic Acid for Nylon-6,6 Polymerization: Muconic acid's potential for conversion to adipic acid is highlighted. Adipic acid is a key component in Nylon-6,6 production, suggesting a pathway towards bio-based nylon via muconic acid (Vardon et al., 2016).
Propiedades
Número CAS |
22752-96-1 |
|---|---|
Nombre del producto |
3-Chloro-cis,cis-muconic acid |
Fórmula molecular |
C6H5ClO4 |
Peso molecular |
176.55 g/mol |
Nombre IUPAC |
(2E,4Z)-3-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1-,4-3+ |
Clave InChI |
ICMVYBXQDUXEEE-BXTBVDPRSA-N |
SMILES isomérico |
C(=C\C(=O)O)\C(=C/C(=O)O)\Cl |
SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
SMILES canónico |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Sinónimos |
3-chloro-cis,cis-muconate 3-chloro-muconate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)
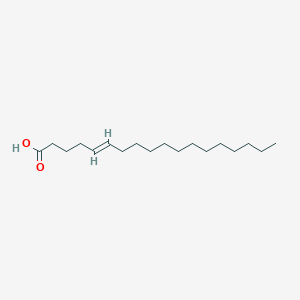
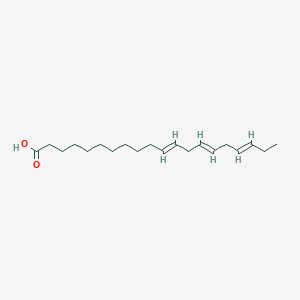
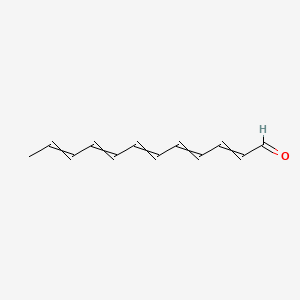
![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)
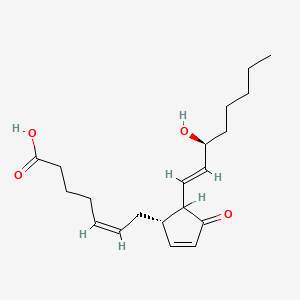
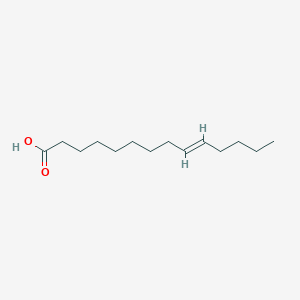
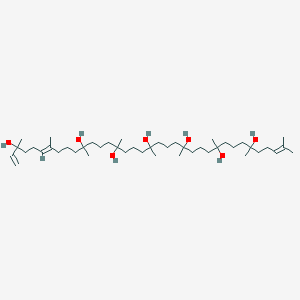
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)
